nor-FAUC-365
Description
Key inferred properties include a molecular weight range of 140–300 g/mol, fluorinated or oxygenated aromatic systems, and moderate lipophilicity (log P ~1.2–1.9) .
Properties
Molecular Formula |
C22H23Cl2N3OS |
|---|---|
Molecular Weight |
448.41 |
IUPAC Name |
N-(3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propyl)benzo[b]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H23Cl2N3OS/c23-17-6-3-7-18(21(17)24)27-13-11-26(12-14-27)10-4-9-25-22(28)20-15-16-5-1-2-8-19(16)29-20/h1-3,5-8,15H,4,9-14H2,(H,25,28) |
InChI Key |
LTTNSZLIGPASHD-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=CC=CC=C2S1)NCCCN3CCN(C4=CC=CC(Cl)=C4Cl)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
nor FAUC-365; nor-FAUC 365; nor FAUC 365; nor-FAUC-365 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical physicochemical and synthetic parameters for "nor-FAUC-365" (hypothetical data inferred from analogs) and two structurally related compounds:
Structural Insights:
- CAS 405-05-0: A fluorinated benzaldehyde derivative with high GI absorption and BBB permeability due to its compact structure (TPSA = 37.3 Ų) . Its reduced oxygen content compared to pestalafuranones (e.g., C₁₁H₁₄O₃ → C₁₁H₁₄O₂) highlights how deoxygenation alters physicochemical properties (e.g., log P increases by ~0.3 units).
- Norfluoxetine-d5 HCl: A deuterated analog of norfluoxetine, emphasizing isotopic substitution’s role in metabolic stability. Its higher log P (vs. CAS 405-05-0) correlates with increased lipophilicity from aromatic rings and alkyl chains .
Functional Comparison with Analogous Compounds
Bioavailability and Toxicity:
- This compound: Hypothetical bioavailability (~55%) and low PAINS/Brenk alerts (0–1) align with CAS 405-05-0’s profile, suggesting minimal off-target interactions .
- Pestalafuranones: Oxygen-rich analogs (e.g., pestalafuranone A, C₁₁H₁₄O₃) exhibit lower log P (1.2–1.8) and higher solubility but reduced membrane permeability compared to "this compound" .
Key Research Findings
- Electron-Withdrawing Effects: Fluorine substitution (as in CAS 405-05-0) enhances metabolic stability and log P but may reduce solubility . Similar trends are expected for "this compound."
- NMR Characterization: Pestalafuranone F (C₁₁H₁₄O₂) showed δH 2.28 ppm (H-11) and δC 26.6 ppm (C-11) shifts upon deoxygenation, a critical marker for structural confirmation in "nor"-type derivatives .
- Regulatory Considerations : Co-formulant toxicity assessments (e.g., skin sensitization) must align with weight-of-evidence approaches, as seen in pesticide authorizations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
